

Application Notes & Protocols for the Characterization of Ethyl 4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 4-hydroxyquinoline-3-carboxylate*

Cat. No.: B372582

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxyquinoline-3-carboxylate is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.^[1] Accurate and thorough characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of **Ethyl 4-hydroxyquinoline-3-carboxylate**.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 4-hydroxyquinoline-3-carboxylate** is presented in the table below. This information is critical for selecting appropriate analytical methods and solvents.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[2][3]
Molecular Weight	217.22 g/mol	[2][3]
Appearance	White to light yellow or light orange powder/crystal	[4]
Melting Point	271 °C	[4]
Boiling Point	334.9 ± 22.0 °C (Predicted)	[4]
CAS Number	26892-90-0	[3][5][6]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of **Ethyl 4-hydroxyquinoline-3-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

3.1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of a related compound, Ethyl-4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, shows characteristic peaks for the ethyl group (a triplet and a quartet), aromatic protons, and other specific protons in the quinoline ring system. [7] While the exact chemical shifts for the title compound may vary, the expected multiplicities and integration values provide a valuable reference.

Table 1: Representative ¹H NMR Data for a Substituted **Ethyl 4-hydroxyquinoline-3-carboxylate** Derivative[7]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.15	Triplet	3H	-CH ₂ CH ₃
3.99	Quartet	2H	-CH ₂ CH ₃
6.57 - 7.21	Multiplet/Doublet	4H	Aromatic Protons
8.99	Singlet	1H	NH or OH
9.06	Singlet	1H	NH or OH

3.1.2. ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Representative ^{13}C NMR Data for a Substituted **Ethyl 4-hydroxyquinoline-3-carboxylate** Derivative[7]

Chemical Shift (δ) ppm	Assignment
14.6	-CH ₂ CH ₃
59.4	-CH ₂ CH ₃
104.6 - 155.7	Aromatic and Quinoline Ring Carbons
167.5	Ester Carbonyl Carbon (C=O)
194.8	Ketone Carbonyl Carbon (C=O)

3.1.3. Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Ethyl 4-hydroxyquinoline-3-carboxylate** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:

- Acquire a one-dimensional ^1H NMR spectrum.
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Integrate the peaks and determine the chemical shifts and coupling constants.

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum (e.g., using a broadband decoupled pulse sequence).
 - A longer acquisition time may be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for **Ethyl 4-hydroxyquinoline-3-carboxylate**

Wavenumber (cm^{-1})	Functional Group
3300 - 3500	O-H stretch (hydroxyl group)
2850 - 3000	C-H stretch (aliphatic and aromatic)
~1700	C=O stretch (ester carbonyl)
~1650	C=O stretch (keto form of 4-hydroxyquinoline)
1500 - 1600	C=C stretch (aromatic ring)
1000 - 1300	C-O stretch (ester and ether linkages)

3.2.1. Experimental Protocol for IR Spectroscopy (ATR Method)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the quinoline ring.

3.3.1. Experimental Protocol for UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **Ethyl 4-hydroxyquinoline-3-carboxylate** in a suitable UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 1-10 $\mu\text{g/mL}$.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank.
 - Fill a second quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of approximately 200-400 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of **Ethyl 4-hydroxyquinoline-3-carboxylate** and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.

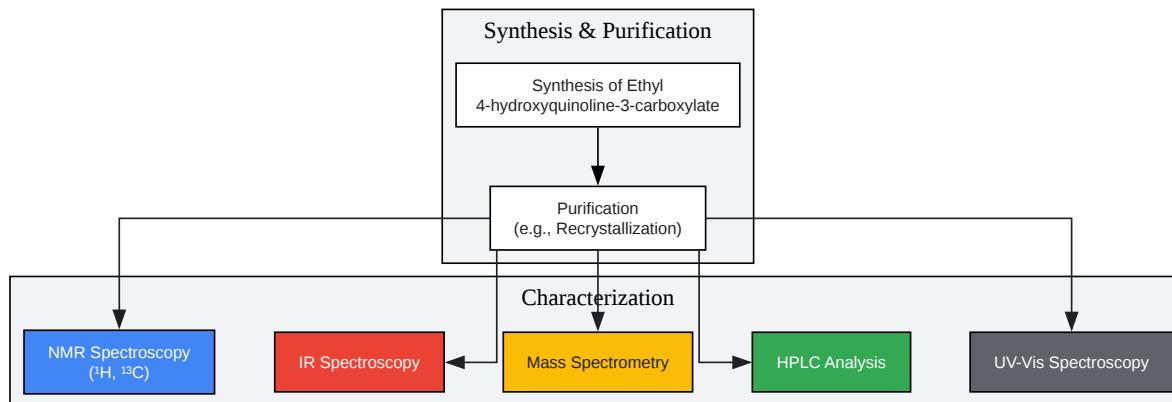
4.1.1. Experimental Protocol for HPLC

- Sample Preparation: Prepare a standard solution of **Ethyl 4-hydroxyquinoline-3-carboxylate** of known concentration in the mobile phase. Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.
- Instrumentation: A standard HPLC system with a UV detector is suitable.
- Chromatographic Conditions (Typical):
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid), run in isocratic or gradient mode. The exact ratio should be optimized to achieve good separation.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10-20 µL.
 - Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., the λ_{max}).
- Data Analysis: The purity of the sample can be determined by the area percentage of the main peak. Quantification can be performed by creating a calibration curve from the standard solutions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

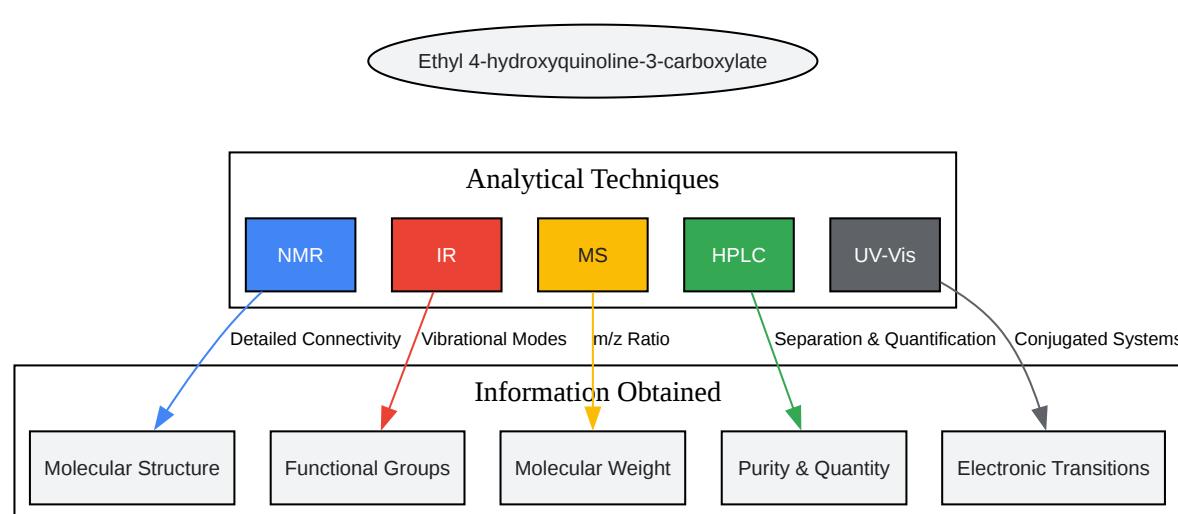
Table 4: Predicted m/z Values for **Ethyl 4-hydroxyquinoline-3-carboxylate** Adducts[8]


Adduct	m/z
[M+H] ⁺	218.08118
[M+Na] ⁺	240.06312
[M-H] ⁻	216.06662

5.1. Experimental Protocol for Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
- Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used.
- LC Conditions: Use HPLC conditions similar to those described above to introduce the sample into the mass spectrometer.
- MS Conditions:
 - Ionization Mode: ESI positive or negative mode.
 - Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak and compare it with the calculated molecular weight. The fragmentation pattern can provide further structural confirmation.

Visual Workflows and Relationships


Experimental Workflow for Characterization

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and characterization of a chemical compound.

Interrelationship of Analytical Techniques

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. staigent.com [staigent.com]
- 4. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. Ethyl 4-Hydroxyquinoline-3-carboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. rsc.org [rsc.org]
- 8. PubChemLite - Ethyl 4-hydroxyquinoline-3-carboxylate (C12H11NO3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Application Notes & Protocols for the Characterization of Ethyl 4-hydroxyquinoline-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b372582#analytical-techniques-for-ethyl-4-hydroxyquinoline-3-carboxylate-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com